molecular formula C10H17NO3 B13640203 (2-Cyclopropylacetyl)valine

(2-Cyclopropylacetyl)valine

Cat. No.: B13640203
M. Wt: 199.25 g/mol
InChI Key: IIWPCYHKTBORFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropylacetyl)valine is a compound with the molecular formula C10H17NO3 It is a derivative of valine, an essential amino acid, and features a cyclopropylacetyl group attached to the valine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylacetyl)valine can be achieved through several methods. One common approach involves the acylation of valine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylacetyl)valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The cyclopropylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones or acids, while reduction can produce cyclopropylacetyl alcohols or amines.

Scientific Research Applications

(2-Cyclopropylacetyl)valine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopropylacetyl)valine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its cyclopropylacetyl group can interact with active sites of enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Valine: An essential amino acid with a similar structure but lacking the cyclopropylacetyl group.

    Cyclopropylacetyl derivatives: Compounds with similar cyclopropylacetyl groups attached to different amino acids or molecules.

Uniqueness

(2-Cyclopropylacetyl)valine is unique due to its specific combination of the cyclopropylacetyl group and valine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

IIWPCYHKTBORFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1CC1

Origin of Product

United States

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